molecular formula C18H18N4O2 B11462040 5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11462040
M. Wt: 322.4 g/mol
InChI Key: CQLWLBMKSSHHPD-UHFFFAOYSA-N
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Description

“5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The starting materials often include a pyridine derivative, a pyrimidine derivative, and a methoxyphenyl group. The reaction conditions may involve:

    Catalysts: Commonly used catalysts include palladium or copper-based catalysts.

    Solvents: Organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used.

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 80°C to 150°C.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

“5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.

    Substitution: The pyrrolidinyl group can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides or amines under basic conditions.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydropyrimidinones.

    Substitution Products: Various substituted pyrido[2,3-d]pyrimidin-4(3H)-ones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
  • 5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyridine-4(3H)-one

Uniqueness

“5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a pyrrolidinyl group on a pyrido[2,3-d]pyrimidin-4(3H)-one scaffold. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N4O2/c1-24-13-6-4-5-12(11-13)14-7-8-19-16-15(14)17(23)21-18(20-16)22-9-2-3-10-22/h4-8,11H,2-3,9-10H2,1H3,(H,19,20,21,23)

InChI Key

CQLWLBMKSSHHPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCC4

Origin of Product

United States

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